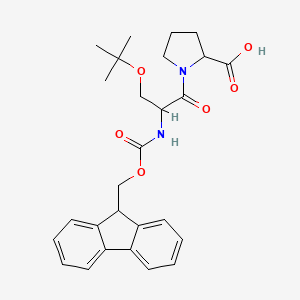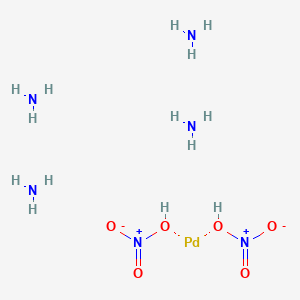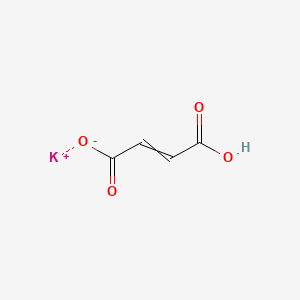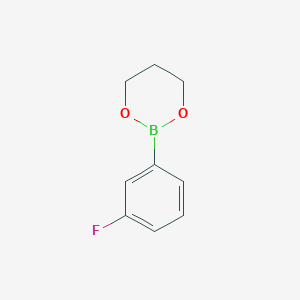![molecular formula C21H24O10 B12505518 1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phlorizin is a naturally occurring glucoside of phloretin, belonging to the dihydrochalcone class of flavonoids. It is primarily found in the bark of apple trees and other fruit trees in the Rosaceae family. Phlorizin is known for its sweet taste and is poorly soluble in ether and cold water but soluble in ethanol and hot water . It has been studied for its various biological activities, including antioxidant, antibacterial, antiviral, antidiabetic, and hepatoprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
Phlorizin can be synthesized through the glycosylation of phloretin. The reaction involves the use of a glycosyl donor, such as glucose, and a glycosyl acceptor, phloretin, under acidic conditions. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production of phlorizin involves the extraction from natural sources, primarily apple tree bark. The extraction process includes grinding the bark, followed by solvent extraction using ethanol or hot water. The extract is then purified through various chromatographic techniques to isolate phlorizin .
化学反应分析
Types of Reactions
Phlorizin undergoes several types of chemical reactions, including:
Oxidation: Phlorizin can be oxidized to form phloretin and other oxidation products.
Reduction: Reduction of phlorizin can lead to the formation of dihydrochalcone derivatives.
Hydrolysis: Phlorizin hydrolyzes in aqueous solutions to produce phloretin and glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or enzymatic conditions facilitate the hydrolysis of phlorizin.
Major Products
Oxidation: Phloretin and various oxidation products.
Reduction: Dihydrochalcone derivatives.
Hydrolysis: Phloretin and glucose.
科学研究应用
Phlorizin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the properties of dihydrochalcones.
Biology: Investigated for its role in regulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diabetes, cancer, and liver diseases.
Industry: Utilized in the food industry as a natural sweetener and antioxidant.
作用机制
Phlorizin exerts its effects primarily by inhibiting sodium-glucose transporters (SGLT1 and SGLT2). By competing with glucose for binding to these transporters, phlorizin reduces renal glucose reabsorption and intestinal glucose absorption, leading to lower blood glucose levels . Additionally, phlorizin has been shown to regulate the IL-1β/IKB-α/NF-KB signaling pathway, exerting antioxidant and anti-inflammatory effects .
相似化合物的比较
Phlorizin is unique among dihydrochalcones due to its specific inhibition of sodium-glucose transporters. Similar compounds include:
Phloretin: A dihydrochalcone that lacks the glucose moiety and has different biological activities.
Quercetin: A flavonoid with antioxidant properties but different molecular targets.
Catechin: A flavonoid found in tea with distinct antioxidant and anti-inflammatory effects.
Phlorizin’s uniqueness lies in its dual role as a natural sweetener and a therapeutic agent with multiple health benefits.
属性
IUPAC Name |
1-[2,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUVKUPGCMBWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-81-1 |
Source


|
| Record name | Phlorizin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

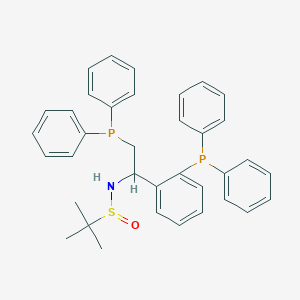
![Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12505455.png)
methanone](/img/structure/B12505461.png)
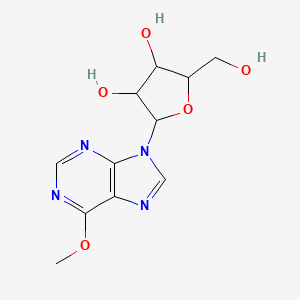
![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)
![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)
